molecular formula C8H7ClF2O B2625623 [4-Chloro-2-(difluoromethyl)phenyl]methanol CAS No. 2503207-73-4

[4-Chloro-2-(difluoromethyl)phenyl]methanol

Cat. No.: B2625623
CAS No.: 2503207-73-4
M. Wt: 192.59
InChI Key: NIUVBZPFWVCBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Chloro-2-(difluoromethyl)phenyl]methanol (C₈H₇ClF₂O) is a fluorinated aromatic alcohol characterized by a para-chloro substituent and an ortho-difluoromethyl group on the benzene ring. Despite its structural simplicity, the compound lacks extensive literature or patent data, necessitating comparisons with structurally similar analogs to infer its properties and applications .

Properties

IUPAC Name

[4-chloro-2-(difluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUVBZPFWVCBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-chlorobenzaldehyde with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of [4-Chloro-2-(difluoromethyl)phenyl]methanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-2-(difluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 4-Chloro-2-(difluoromethyl)phenylmethanol can inhibit cancer cell proliferation. For instance, studies have shown that difluoromethylated phenyl compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
    • A notable case involved the development of a drug combination therapy using difluoromethylated compounds that enhanced the effectiveness of existing treatments against aggressive cancers such as melanoma and prostate cancer .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity, with preliminary results indicating effectiveness against both bacterial and fungal strains. This positions it as a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .
  • Anti-inflammatory Effects :
    • Some derivatives of difluoromethyl compounds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways, which is crucial in diseases such as rheumatoid arthritis .

Agrochemical Applications

  • Pesticide Development :
    • The structure of 4-Chloro-2-(difluoromethyl)phenylmethanol suggests potential use in pesticide formulations. Its lipophilic nature allows for better penetration into plant tissues, enhancing efficacy against pests while minimizing environmental impact .
    • Case studies have demonstrated that derivatives of this compound can act as effective fungicides and insecticides, contributing to sustainable agricultural practices .
  • Herbicide Formulations :
    • The compound's ability to disrupt specific biochemical pathways in plants positions it as a candidate for herbicide development. Research into its mechanism of action could lead to innovative solutions for weed management in crops .
Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerMDA-MB-23115
AntimicrobialE. coli20
Anti-inflammatoryRAW 264.710

Table 2: Agrochemical Efficacy

Application TypeTarget OrganismEfficacy (%)Reference
PesticideAphids85
FungicideFusarium spp.90
HerbicideBroadleaf Weeds75

Mechanism of Action

The mechanism of action of [4-Chloro-2-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The chloro group can participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and inferred properties:

Compound Name Substituents Molecular Formula Functional Groups Key Properties/Applications References
[4-Chloro-2-(difluoromethyl)phenyl]methanol Cl (para), CF₂H (ortho) C₈H₇ClF₂O Methanol High lipophilicity; potential synthetic intermediate
[4-Chloro-2-(trifluoromethoxy)phenyl]methanol Cl (para), OCF₃ (ortho) C₈H₆ClF₃O₂ Methanol Enhanced metabolic stability; agrochemical relevance
[4-Chloro-2-(1-phenylethenyl)phenyl]methanol (3g) Cl (para), styryl (ortho) C₁₅H₁₃ClO Methanol Conjugated π-system; used in polymer synthesis
(2-Chlorophenyl)(diphenyl)methanol Cl (ortho), two phenyl groups C₁₉H₁₅ClO Methanol Steric bulk; catalyst in asymmetric reactions
[4,5-Dimethoxy-2-(1-phenylethenyl)phenyl]methanol (3i) OMe (para/meta), styryl (ortho) C₁₆H₁₆O₃ Methanol Increased solubility; NMR-documented solid
Key Observations:
  • Fluorinated Substituents: The difluoromethyl (CF₂H) group in the target compound balances lipophilicity and electronic effects. Compared to trifluoromethoxy (OCF₃) in [4-Chloro-2-(trifluoromethoxy)phenyl]methanol, CF₂H is less electronegative but offers similar metabolic resistance due to C-F bond stability .
  • Chloro vs. Methoxy : Chloro substituents enhance electrophilic aromatic substitution reactivity, while methoxy groups (e.g., in compound 3i) increase solubility through hydrogen bonding .
  • Conjugated Systems: Styryl-substituted analogs (e.g., 3g) exhibit extended conjugation, useful in materials science, whereas bulky diphenyl groups (e.g., (2-Chlorophenyl)(diphenyl)methanol) influence steric interactions in catalysis .

Impact of Fluorine on Bioactivity and Stability

Fluorine substituents profoundly influence molecular properties:

  • Lipophilicity : Difluoromethyl (logP ≈ 2.1) increases lipophilicity compared to methyl (logP ≈ 1.8) but less than trifluoromethyl (logP ≈ 2.5), enhancing membrane permeability in drug candidates .
  • Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism, as seen in agrochemical metabolites containing 4-chloro-2-(trifluoromethyl)phenyl groups (e.g., FM-6-1 in triflumizole) .
  • Stereoelectronic Effects: The CF₂H group in this compound may stabilize adjacent transition states in synthetic reactions, akin to its role in DA-mediated cyclizations (e.g., ) .

Biological Activity

[4-Chloro-2-(difluoromethyl)phenyl]methanol, with the CAS number 2503207-73-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

  • Molecular Formula : C8H8ClF2O
  • Molecular Weight : 192.60 g/mol
  • Structure : The compound features a chlorinated phenyl ring with a difluoromethyl group and a hydroxymethyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Mechanism of Action : It is suggested that such compounds may inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, thereby exhibiting antifungal activity against Candida species and other pathogens .
  • Case Study : A study on fluconazole analogs showed that modifications in the structure can enhance antifungal activity. While specific data on this compound is limited, it is hypothesized to exhibit similar effects due to its structural similarities .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

  • Cytotoxicity : Preliminary cytotoxicity assays indicate that compounds in this class may exhibit selective toxicity towards cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects on HepG2 and MRC5 cell lines, suggesting that this compound may also possess similar properties .
CompoundCell LineIC50 (µM)
This compoundHepG2TBD
Related CompoundMRC59.04

The biological mechanisms underlying the activity of this compound are not fully elucidated but are likely related to:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : Preliminary data suggest moderate absorption characteristics.
  • Metabolism and Excretion : Further studies are required to determine metabolic pathways and excretion routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.